Butanoic acid, 4-(acetylamino)-2-amino-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamidobutanoic acid can be achieved through the acetylation of gamma-aminobutyric acid (GABA). The reaction involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is typically carried out under mild conditions, with the temperature maintained at around 0-5°C to prevent over-acetylation .
Industrial Production Methods
Industrial production of 4-acetamidobutanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-acetamidobutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces substituted amides.
Scientific Research Applications
4-acetamidobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its role as a metabolite and its involvement in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 4-acetamidobutanoic acid involves its interaction with biological molecules. As a derivative of GABA, it may interact with GABA receptors and influence neurotransmission. The acetyl group can also undergo hydrolysis, releasing acetic acid and the corresponding amine, which can participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Gamma-aminobutyric acid (GABA): The parent compound of 4-acetamidobutanoic acid.
N-acetyl-4-aminobutyric acid: Another acetylated derivative of GABA.
Uniqueness
4-acetamidobutanoic acid is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. Unlike GABA, it has an acetyl group that can undergo various chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-acetamido-2-aminobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-4(9)8-3-2-5(7)6(10)11/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZRFVZUZIJABA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274290 | |
Record name | Butanoic acid, 4-(acetylamino)-2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14531-48-7 | |
Record name | Butanoic acid, 4-(acetylamino)-2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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